6-Chloroflavone
CAS No.: 10420-73-2
VCID: VC0190342
Molecular Formula: C15H9ClO2
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-Chloroflavone is a bioactive flavonoid utilized in pharmaceutical development, natural product synthesis, biological research, cosmetic applications, and the food industry . It is studied for its anti-inflammatory and anticancer properties, positioning it as a candidate for new drug formulations . In natural product synthesis, 6-Chloroflavone acts as a key intermediate for synthesizing various flavonoids with health benefits . Researchers also use it to explore its effects on cellular pathways, particularly in studies related to oxidative stress and apoptosis, providing insights into disease mechanisms . Furthermore, its antioxidant properties are explored for use in skincare products to protect against skin damage and aging . The food industry is evaluating it as a natural preservative to extend the shelf life of food products while maintaining safety and quality . This chemical compound, also known under synonyms such as 6-Chloro-2-phenyl-4H-1-benzopyran-4-one, has the molecular formula C15H9ClO2 and a molecular weight of 256.68 . It typically appears as a white to light yellow or light orange powder or crystal . With a melting point between 183-185 °C, it has a predicted boiling point of 408.8±45.0 °C and a density of 1.342±0.06 g/cm3 . It should be handled with caution, as it can cause skin and serious eye irritation, and may cause respiratory irritation . Flavonoids, a class of compounds to which 6-Chloroflavone belongs, include other notable examples like 6-bromoflavone, and 7,2',4'-trimethoxyflavone . These compounds share a similar core structure but differ in their substitutions, leading to a variety of biological activities . Researchers create resumes that effectively highlight essential skills such as data interpretation and collaborative research techniques . |
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CAS No. | 10420-73-2 |
Product Name | 6-Chloroflavone |
Molecular Formula | C15H9ClO2 |
Molecular Weight | 256.68 g/mol |
IUPAC Name | 6-chloro-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |
Standard InChIKey | IFNDLWHUYFSXBK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Synonyms | 6-Chloro-2-phenyl-4H-chromen-4-one; 6-Chloro-2-phenyl-4H-1-benzopyran-4-one |
PubChem Compound | 248021 |
Last Modified | Aug 15 2023 |
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